4-Chloro-7-fluoroquinazoline
Overview
Description
4-Chloro-7-fluoroquinazoline is a compound that belongs to the quinazoline family, which is known for its diverse pharmacological properties. This compound is structurally related to various quinoline derivatives, which have been extensively studied for their potential pharmacological properties, including antimalarial, anticancer, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoroquinazoline typically involves the reaction of 7-fluoro-3H-quinazolin-4-one with thionyl chloride. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for research and application .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring, altering its electronic properties and biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and thiols, which react under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluoroquinazoline involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit the formation of beta-hematin, a crucial process in the life cycle of the malaria parasite .
Comparison with Similar Compounds
- 4-Chloroquinazoline
- 7-Fluoroquinazoline
- 4,7-Dichloroquinazoline
Comparison: 4-Chloro-7-fluoroquinazoline is unique due to the presence of both chloro and fluoro substituents on the quinazoline ring. This dual substitution can significantly alter the compound’s electronic properties and biological activity compared to its mono-substituted counterparts . For example, the fluoro group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
IUPAC Name |
4-chloro-7-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBYQJRHJVEKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585358 | |
Record name | 4-Chloro-7-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-62-0 | |
Record name | 4-Chloro-7-fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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